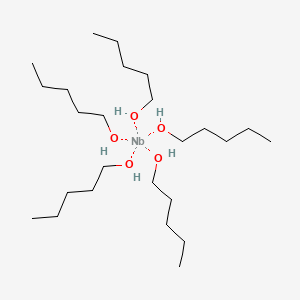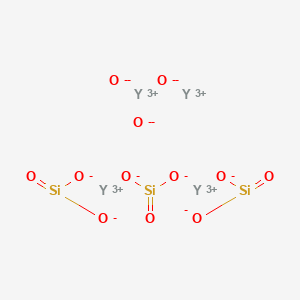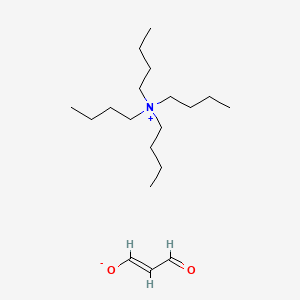
Niobium pentyloxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium pentyloxide, also known as niobium pentoxide, is an inorganic compound with the chemical formula Nb₂O₅. It is a colorless, insoluble solid that is widely used as a precursor for other niobium compounds and materials. This compound is predominantly utilized in alloying, capacitors, optical glasses, and the production of lithium niobate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Niobium pentyloxide can be synthesized through various methods. One common method involves the hydrolysis of niobium pentachloride (NbCl₅) in the presence of water, which produces this compound and hydrochloric acid as by-products: [ 2 \text{NbCl}_5 + 5 \text{H}_2\text{O} \rightarrow \text{Nb}_2\text{O}_5 + 10 \text{HCl} ]
Another method involves the oxidation of niobium metal in air, which directly forms this compound . Additionally, this compound can be prepared by hydrolyzing niobium alkoxides in the presence of acetic acid, followed by calcination of the gels to produce the orthorhombic form .
Industrial Production Methods
In industrial settings, this compound is often produced by the oxidation of niobium dioxide (NbO₂) in air, forming the polymorph L-Nb₂O₅ . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Niobium pentyloxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is attacked by hydrofluoric acid (HF) and dissolves in fused alkali .
Common Reagents and Conditions
Oxidation: Niobium metal or niobium dioxide can be oxidized in air to form this compound.
Reduction: This compound can be reduced to niobium metal using reducing agents such as hydrogen or carbon.
Substitution: This compound reacts with halogens like fluorine, chlorine, bromine, and iodine to form niobium halides.
Major Products Formed
Oxidation: this compound (Nb₂O₅)
Reduction: Niobium metal (Nb)
Substitution: Niobium halides (e.g., NbF₅, NbCl₅)
Scientific Research Applications
Niobium pentyloxide has numerous applications in scientific research due to its unique properties. It is used in:
Mechanism of Action
The mechanism by which niobium pentyloxide exerts its effects is primarily related to its physicochemical properties. As an n-type semiconductor with a bandgap of around 3.4 eV, this compound exhibits remarkable catalytic and electronic properties . It interacts with various molecular targets and pathways, including ion transport and electron transfer processes, making it suitable for applications in catalysis, energy storage, and electronic devices .
Comparison with Similar Compounds
Similar Compounds
- Titanium dioxide (TiO₂)
- Zinc oxide (ZnO)
- Tin(IV) oxide (SnO₂)
- Zirconium dioxide (ZrO₂)
Uniqueness
Niobium pentyloxide stands out due to its higher conduction band edge position compared to titanium dioxide and zinc oxide, which results in higher open-circuit voltage and more significant electron lifetime in applications such as dye-sensitized solar cells . Additionally, its unique crystal structure and rapid ion diffusion ability make it highly effective in supercapacitors and hybrid ion capacitors .
Properties
IUPAC Name |
niobium;pentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C5H12O.Nb/c5*1-2-3-4-5-6;/h5*6H,2-5H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTNAEXBLSJWKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO.CCCCCO.CCCCCO.CCCCCO.CCCCCO.[Nb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H60NbO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)
![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)



